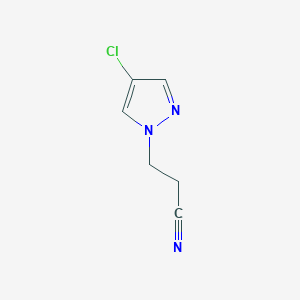

3-(4-chloro-1H-pyrazol-1-yl)propanenitrile

Description

Properties

IUPAC Name |

3-(4-chloropyrazol-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3/c7-6-4-9-10(5-6)3-1-2-8/h4-5H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPSTMNNCCEIGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 4-chloro-1H-pyrazole with a suitable nitrile-containing reagent under controlled conditions . One common method involves the use of primary alcohols in a one-pot, multicomponent reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-(4-chloro-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.

Common reagents used in these reactions include hydrazine derivatives, acetylenic ketones, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to undergo various chemical reactions:

- Substitution Reactions : The chloro group can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions : It can be oxidized to form oxides or reduced to produce amines.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of chloro group with nucleophiles | Sodium amide, thiourea |

| Oxidation | Formation of oxides | Potassium permanganate, hydrogen peroxide |

| Reduction | Formation of amines | Lithium aluminum hydride, sodium borohydride |

Biological Research

3-(4-chloro-1H-pyrazol-1-yl)propanenitrile has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have shown that pyrazole derivatives exhibit significant antimicrobial activity, making this compound a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary research indicates that it may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition .

Pharmaceutical Applications

The compound is explored as a lead candidate in drug development due to its ability to interact with specific molecular targets. Its mechanism of action typically involves binding to enzymes or receptors, thereby modulating biochemical pathways relevant to various diseases .

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including 3-(4-chloro-1H-pyrazol-1-yl)propanenitrile. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Case Study 2: Anticancer Properties

Research focusing on the anticancer effects of pyrazole derivatives revealed that 3-(4-chloro-1H-pyrazol-1-yl)propanenitrile could induce apoptosis in cancer cells through the activation of caspase pathways. This finding supports further exploration in oncology settings.

Mechanism of Action

The mechanism of action of 3-(4-chloro-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(4-chloro-1H-pyrazol-1-yl)propanenitrile can be compared with other pyrazole derivatives, such as:

- 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanenitrile

- ®-3-cyclopentyl-3-(4-(7-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity .

Biological Activity

3-(4-chloro-1H-pyrazol-1-yl)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chlorine atom and a propanenitrile group. Its molecular formula is , and it has a molecular weight of approximately 157.57 g/mol. The structural characteristics influence its reactivity and biological interactions.

The biological activity of 3-(4-chloro-1H-pyrazol-1-yl)propanenitrile primarily involves its interaction with specific molecular targets such as enzymes and receptors. The chloro group can enhance binding affinity, while the nitrile group may participate in various biochemical pathways, leading to modulation of enzymatic activity.

Antimicrobial Properties

Research has indicated that 3-(4-chloro-1H-pyrazol-1-yl)propanenitrile exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical applications.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines, potentially through the inhibition of specific signaling pathways involved in cell proliferation and survival .

Case Studies

- Antimicrobial Efficacy : A study tested the compound against a panel of bacterial strains, reporting minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, demonstrating moderate antibacterial activity.

- Anticancer Mechanism : In a recent investigation on human breast cancer cells (MCF-7), treatment with 3-(4-chloro-1H-pyrazol-1-yl)propanenitrile resulted in a significant reduction in cell viability (IC50 = 25 µM), indicating its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-chloro-1H-pyrazol-1-yl)propanenitrile | Pyrazole ring, chlorine at position 4 | Antimicrobial, Anticancer |

| 3-(4-chloro-1H-pyrazol-1-yl)pentanenitrile | Longer carbon chain | Varying biological effects |

| 5-(4-chlorophenyl)-2-methylpyrazole | Contains phenyl group | Different activity profile |

Research Applications

The compound is being investigated for various applications beyond antimicrobial and anticancer activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.